

Chemical structure of Ac-rC Phosphoramidite-¹³C,d¹

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-rC Phosphoramidite-¹³C,d¹

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An In-Depth Technical Guide to Ac-rC Phosphoramidite-¹³C,d¹

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ac-rC Phosphoramidite-¹³C,d¹, a stable isotope-labeled building block essential for the synthesis of modified RNA. This document details its chemical structure, applications in advanced research, and protocols for its use.

Introduction to Ac-rC Phosphoramidite-¹³C,d¹

Ac-rC Phosphoramidite-¹³C,d¹ is a specialized phosphoramidite used in solid-phase oligonucleotide synthesis. It is a derivative of the standard Ac-rC (N⁴-acetyl-2'-O-tert-butyltrimethylsilyl-5'-O-dimethoxytrityl-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) with the incorporation of one carbon-13 (¹³C) and one deuterium (d) atom. The acetyl protecting group on the exocyclic amine of cytidine enhances its stability during the synthesis process.

The primary application of this isotopically labeled phosphoramidite is in the preparation of ¹³C and deuterium-labeled RNA molecules. These labeled oligonucleotides are invaluable tools for detailed structural and dynamic studies of RNA using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The site-specific introduction of stable isotopes helps to resolve spectral overlap and provides specific probes for investigating RNA folding, RNA-ligand interactions, and the dynamics of RNA catalysis.[1]

Chemical Structure and Properties

The precise location of the isotopic labels in commercially available Ac-rC Phosphoramidite- $^{13}\text{C},\text{d}^1$ can vary. However, a common labeling pattern involves the ^{13}C and deuterium on the ribose sugar, which can be synthetically accessed. The following table summarizes the key chemical properties of a likely structure for Ac-rC Phosphoramidite- $^{13}\text{C},\text{d}^1$.

Property	Value
Full Chemical Name	N ⁴ -acetyl-2'-O-tert-butyltrimethylsilyl-5'-O-dimethoxytrityl-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite- $^{13}\text{C},\text{d}^1$
Molecular Formula	$\text{C}_{47}\text{H}_{65}^{13}\text{CHDN}_5\text{O}_9\text{PSi}$ (assuming labeling on the ribose)
Applications	Used for the synthesis of ^{13}C and deuterium-labeled oligoribonucleotides for structural biology studies by NMR and MS. [1] [2]
Storage Conditions	Store at -20°C in a desiccated environment. [3] [4]

Experimental Protocols

Incorporation of Ac-rC Phosphoramidite- $^{13}\text{C},\text{d}^1$ into Oligonucleotides

The incorporation of Ac-rC Phosphoramidite- $^{13}\text{C},\text{d}^1$ into an RNA sequence follows the standard phosphoramidite solid-phase synthesis cycle. This process is typically performed on an automated DNA/RNA synthesizer.

Materials:

- Ac-rC Phosphoramidite- $^{13}\text{C},\text{d}^1$ solution in anhydrous acetonitrile
- Standard RNA phosphoramidites (A, G, U)
- Solid support (e.g., CPG) with the initial nucleoside

- Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
- Capping reagents (Cap A and Cap B)
- Oxidizing solution (e.g., iodine in THF/water/pyridine)
- Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
- Anhydrous acetonitrile for washing

Protocol:

- Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.
- Coupling: The Ac-rC Phosphoramidite- ^{13}C ,d 1 is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
- Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired RNA sequence is synthesized.

Cleavage and Deprotection

Following synthesis, the labeled oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Materials:

- Ammonium hydroxide/methylamine (AMA) or other deprotection solutions
- Triethylamine trihydrofluoride (TEA·3HF) for removal of 2'-silyl protecting groups

Protocol:

- **Cleavage and Base Deprotection:** The solid support is treated with AMA at an elevated temperature to cleave the oligonucleotide and remove the acetyl and cyanoethyl protecting groups.
- **2'-Hydroxyl Deprotection:** The 2'-TBDMS groups are removed by treatment with TEA·3HF.
- **Purification:** The crude labeled RNA is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Data Presentation

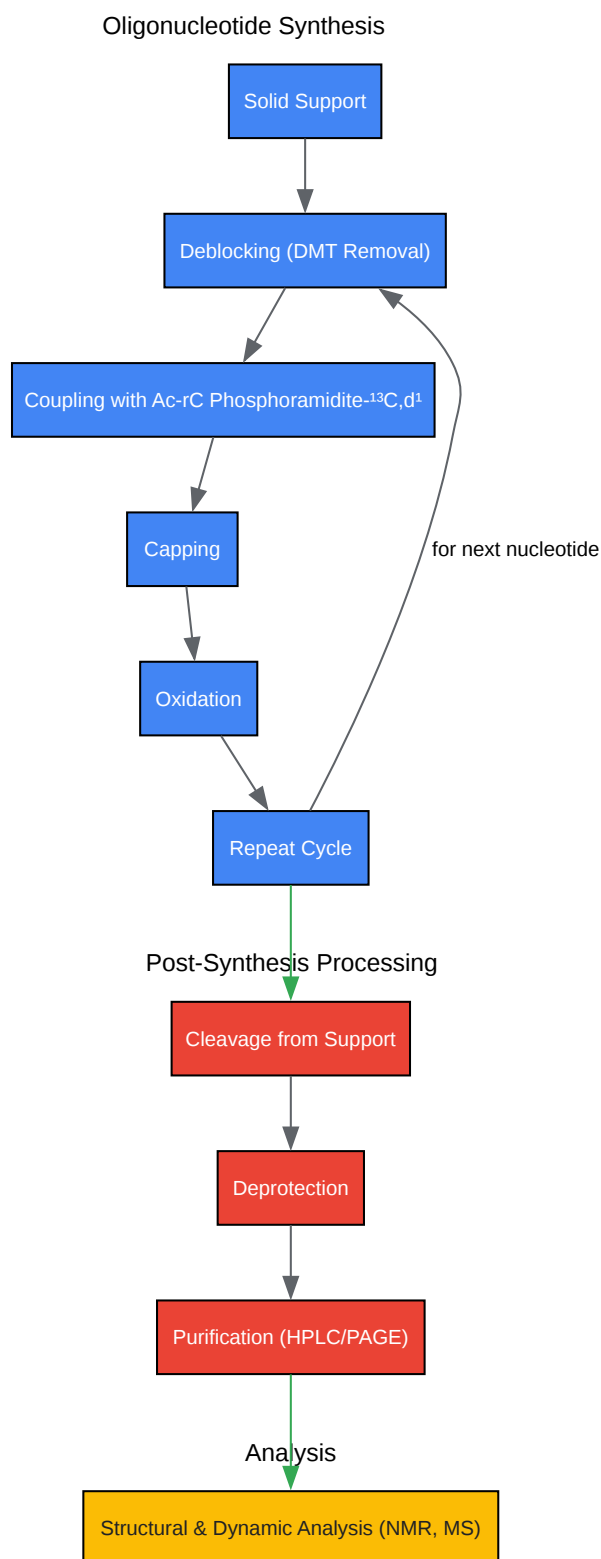
While specific quantitative data for Ac-rC Phosphoramidite- $^{13}\text{C},\text{d}^1$ is not readily available in the public domain, the following table presents representative analytical data for a related, unlabeled phosphoramidite. The presence of the ^{13}C and deuterium atoms in the labeled compound would result in characteristic shifts in the NMR spectra and a corresponding mass shift in the mass spectrum.

Analytical Technique	Expected Observations for a Related Unlabeled Phosphoramidite
^1H NMR	Complex spectrum with characteristic peaks for the DMT, ribose, base, and phosphoramidite protons.
^{13}C NMR	Multiple signals corresponding to the carbon atoms of the DMT, ribose, base, and protecting groups. For the labeled compound, the signal for the ^{13}C -labeled carbon would be a singlet, and its intensity would be significantly enhanced compared to the natural abundance signals. A representative spectrum for a similar compound shows peaks at δ 172.04, 159.58, 146.29, etc. [5]
^{31}P NMR	A characteristic signal for the phosphoramidite phosphorus atom, typically a singlet or a pair of singlets for diastereomers. A representative spectrum for a similar compound shows peaks around δ 147 ppm. [5]
HRMS (ESI-MS)	The mass spectrum would show the molecular ion peak corresponding to the calculated mass. For the labeled compound, the mass would be increased by approximately 2 Da compared to the unlabeled analog. A representative HRMS for a similar compound shows a calculated m/z of 710.3329 for $[\text{M} + \text{Na}]^+$. [5]

Mandatory Visualizations

Workflow for Labeled RNA Synthesis and Analysis

The following diagram illustrates the general workflow from incorporating the labeled phosphoramidite into an RNA sequence to its final analysis.

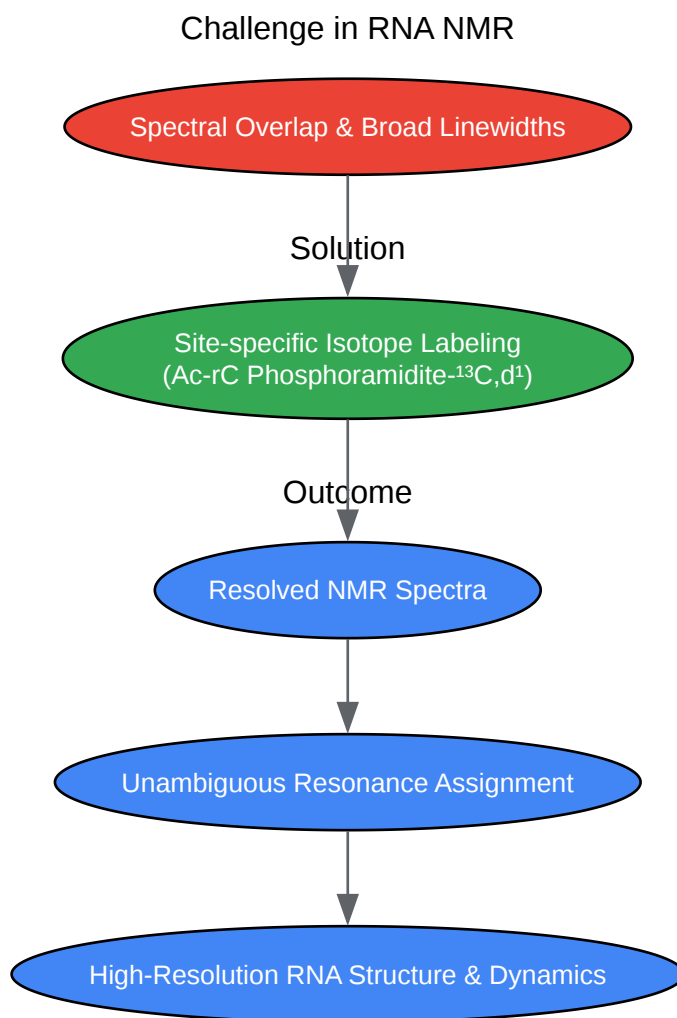


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Caption: Workflow for the synthesis and analysis of labeled RNA.

Logical Relationship in NMR-based Structural Studies

The use of isotopically labeled nucleotides is fundamental to resolving ambiguities in NMR data for structural elucidation of RNA.



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Caption: Role of isotopic labeling in overcoming NMR challenges.

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- To cite this document: BenchChem. [Chemical structure of Ac-rC Phosphoramidite-13C,d1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388058#chemical-structure-of-ac-rc-phosphoramidite-13c-d1]

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